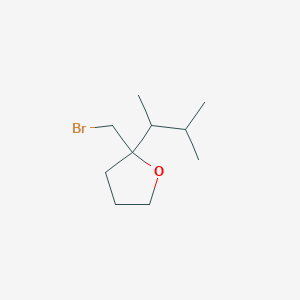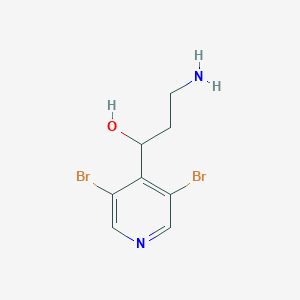
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol: is a chemical compound with the molecular formula C8H10Br2N2O and a molecular weight of 309.99 g/mol . This compound is characterized by the presence of an amino group, a pyridine ring substituted with two bromine atoms, and a propanol chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-pyridinol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Propanol Chain Introduction: Finally, the propanol chain is introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis is generally carried out in specialized laboratories equipped with the necessary facilities for handling brominated compounds and conducting multi-step organic synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with fewer bromine atoms or modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and the brominated pyridine ring suggests potential interactions with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,5-dichloropyridin-4-yl)propan-1-ol: Similar structure with chlorine atoms instead of bromine.
3-Amino-1-(3,5-difluoropyridin-4-yl)propan-1-ol: Similar structure with fluorine atoms instead of bromine.
3-Amino-1-(3,5-diiodopyridin-4-yl)propan-1-ol: Similar structure with iodine atoms instead of bromine.
Uniqueness
The uniqueness of 3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol lies in its specific brominated pyridine ring, which can confer distinct chemical and biological properties compared to its chlorinated, fluorinated, or iodinated analogs. The bromine atoms can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C8H10Br2N2O |
|---|---|
Molecular Weight |
309.99 g/mol |
IUPAC Name |
3-amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Br2N2O/c9-5-3-12-4-6(10)8(5)7(13)1-2-11/h3-4,7,13H,1-2,11H2 |
InChI Key |
JUOIQVDIJVTLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(CCN)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


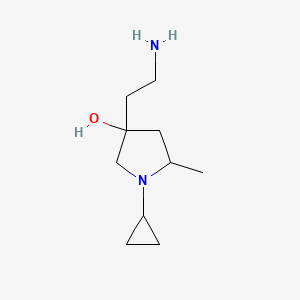
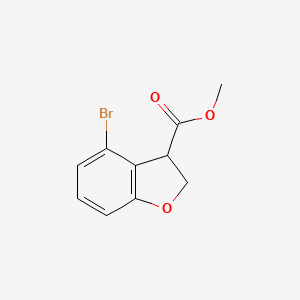
![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
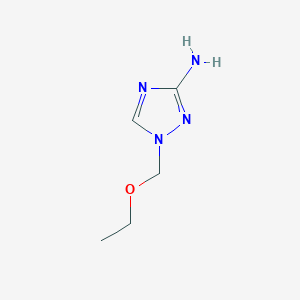

![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
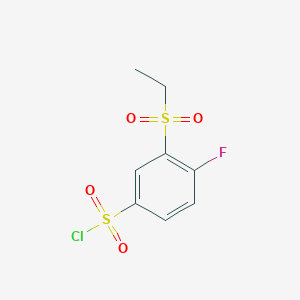
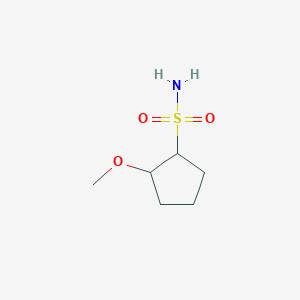
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)
![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
